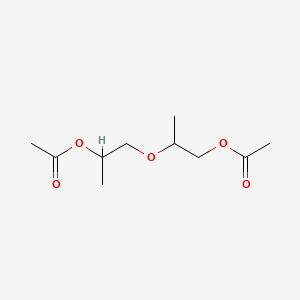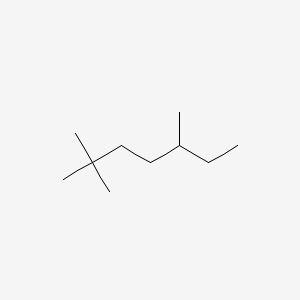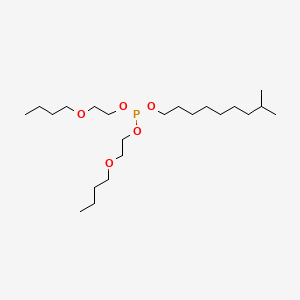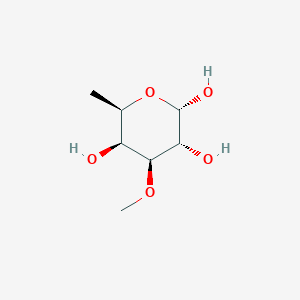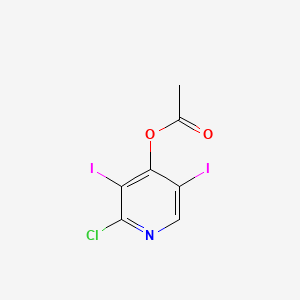
Cliodinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily used as a herbicide and belongs to the pyridine class of chemicals . The compound is characterized by its unique structure, which includes chlorine and iodine atoms attached to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cliodinate involves the acetylation of 2-chloro-3,5-diiodopyridine. The reaction typically requires the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction . The reaction is carried out under controlled conditions to ensure the selective acetylation of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields. The reaction conditions are optimized to ensure the efficient production of this compound with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Cliodinate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of dehalogenated products.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Reduction: Dehalogenated products.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Cliodinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine and iodine atoms into pyridine derivatives.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used as a herbicide to control unwanted vegetation.
Wirkmechanismus
The mechanism of action of cliodinate involves its interaction with specific molecular targets in plants. This compound inhibits the growth of plants by interfering with essential biochemical pathways. The chlorine and iodine atoms in this compound play a crucial role in its herbicidal activity by disrupting the normal functioning of plant cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-3,5-diiodopyridine: The precursor to cliodinate, shares a similar structure but lacks the acetyl group.
2-chloro-3,5-dibromopyridine: Similar structure with bromine atoms instead of iodine.
2-chloro-3,5-difluoropyridine: Similar structure with fluorine atoms instead of iodine.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which imparts distinct chemical and biological properties. The acetyl group further enhances its reactivity and herbicidal activity compared to its analogs .
Eigenschaften
CAS-Nummer |
69148-12-5 |
|---|---|
Molekularformel |
C7H4ClI2NO2 |
Molekulargewicht |
423.37 g/mol |
IUPAC-Name |
(2-chloro-3,5-diiodopyridin-4-yl) acetate |
InChI |
InChI=1S/C7H4ClI2NO2/c1-3(12)13-6-4(9)2-11-7(8)5(6)10/h2H,1H3 |
InChI-Schlüssel |
QWZIGUJYMLBQCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C(=NC=C1I)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)


